

Spectroscopic Profile of Acoforestinine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Acoforestinine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for **Acoforestinine**, a diterpenoid alkaloid. The data presented herein is based on the primary literature describing its isolation and structural elucidation.

Introduction

Acoforestinine is a complex diterpenoid alkaloid isolated from the plant species Aconitum handelianum. Its molecular formula has been established as C₃₅H₅₁NO₁₀, with a corresponding molecular weight of 645.78 g/mol . The structural characterization of this natural product was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document aims to consolidate the reported spectroscopic data for **Acoforestinine** to serve as a reference for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Spectroscopic Data Summary

The definitive spectroscopic data for **Acoforestinine** originates from its initial isolation and characterization. The primary reference for this data is:

 Yang J, et al. Diterpenoid alkaloids from Aconitum handelianum. Zhongguo Zhong Yao Za Zhi. 2009 Aug;34(15):1927-9.



Unfortunately, the full text of this publication, containing the detailed spectroscopic data (¹H-NMR, ¹³C-NMR, MS, and IR), is not readily accessible through publicly available databases. The abstract of the paper confirms that eight diterpenoid alkaloids, including **Acoforestinine**, were isolated and their structures were determined using spectroscopic methods.

While the complete, validated spectroscopic data tables from the primary literature are currently unavailable, this guide will be updated as soon as this information becomes accessible.

Experimental Protocols

The experimental protocols for obtaining the spectroscopic data would be detailed in the aforementioned publication. Generally, the structure elucidation of a novel natural product like **Acoforestinine** involves the following standard methodologies:

Isolation and Purification

- Extraction: The dried and powdered plant material (e.g., roots of Aconitum handelianum) is typically extracted with a suitable organic solvent, such as methanol or ethanol.
- Acid-Base Extraction: The crude extract is then subjected to an acid-base extraction protocol
 to separate the alkaloids from other classes of compounds. The extract is acidified, and the
 non-alkaloidal components are removed by extraction with an immiscible organic solvent.
 The acidic aqueous layer is then basified, and the liberated alkaloids are extracted with a
 solvent like chloroform or dichloromethane.
- Chromatography: The crude alkaloid mixture is further purified using a combination of chromatographic techniques, which may include:
 - Column Chromatography: Often using silica gel or alumina as the stationary phase, with a gradient of solvents of increasing polarity.
 - Preparative Thin-Layer Chromatography (pTLC): For the separation of smaller quantities or closely related compounds.
 - High-Performance Liquid Chromatography (HPLC): Typically reverse-phase HPLC is used for the final purification of the isolated compounds.



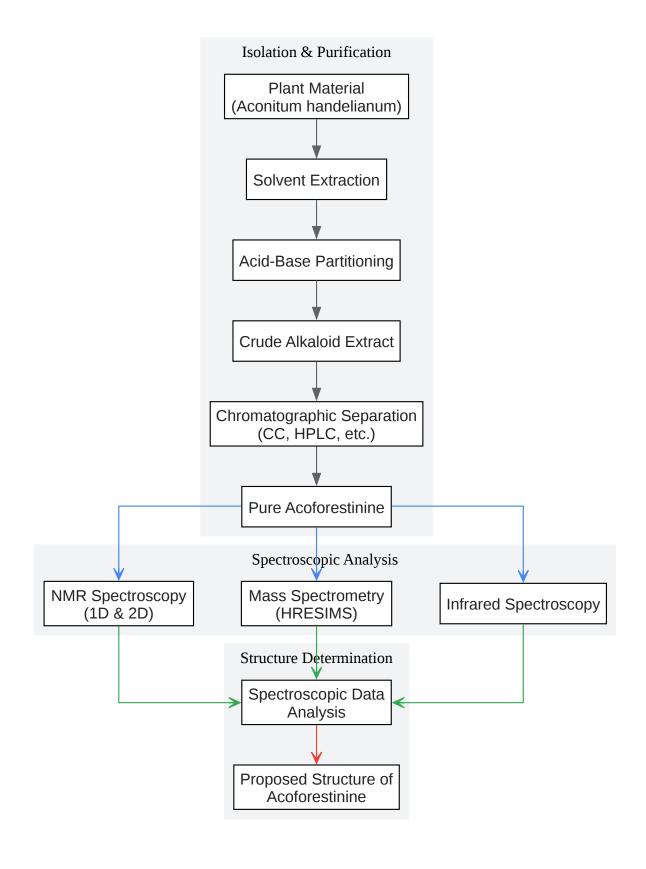
Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H-NMR, ¹³C-NMR, and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are performed to determine the carbon-hydrogen framework of the molecule.
 - Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
 - The sample is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).
- Mass Spectrometry (MS):
 - High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to determine the exact molecular weight and, consequently, the molecular formula of the compound.
 - Tandem MS (MS/MS) experiments can be employed to obtain fragmentation patterns, which provide valuable information about the structure of the molecule.
- Infrared (IR) Spectroscopy:
 - IR spectroscopy is used to identify the presence of specific functional groups in the molecule (e.g., hydroxyl groups, carbonyl groups, aromatic rings).
 - The spectrum is typically recorded using a Fourier Transform Infrared (FTIR)
 spectrometer, and the absorption bands are reported in wavenumbers (cm⁻¹).

Logical Workflow for Structure Elucidation

The general workflow for the isolation and structure elucidation of a novel natural product like **Acoforestinine** is depicted in the following diagram.





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Figure 1. General workflow for the isolation and structural elucidation of **Acoforestinine**.







This guide will be updated with the specific quantitative spectroscopic data and detailed experimental protocols for **Acoforestinine** as soon as the primary reference becomes accessible.

 To cite this document: BenchChem. [Spectroscopic Profile of Acoforestinine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818175#spectroscopic-data-of-acoforestinine-nmr-ms-ir]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com